molecular formula C4H2D4 B077909 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- CAS No. 10545-58-1

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-

Cat. No. B077909
CAS RN: 10545-58-1
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-ASABIGESSA-N
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Patent
US07737218B2

Procedure details

To a 1-gallon stainless steel reactor under a N2 blanket was charged 3.0 lbs. of 21.5% 1,3-butadiene in technical grade hexane, 3.0 lbs. of technical grade hexane and 67 g of 33% styrene in hexane. All solvents were dried to less than 5 ppm water and oxygen free. 64.7 mmol of nBuLi was charged to the reactor and polymerization was allowed to proceed for 5 and ⅓ hours at 123-127° F. 308 grams of a control sample was taken and live cement was terminated with isopropanol. A second 308 gram sample was also taken. It was calculated that a maximum of 51.3 mmol of carbon-bound lithium was still present in the reactor, 50.4 mmol of 1,1-diphenylethylene and 16 mmol of the vinyl modifier 2,2-di(tetrahydrofuryl)propane were added to the reactor and allowed to react for 2.75 hours at 125° F. and a further 16 hours at ˜70° F. A sample was taken for analysis and it was determined that 23.6% of the 1,1-diphenylethylene remained unreacted. A 306 gram sample was taken in a N2 purged crown-capped bottle and 1.7 mmol SnCl4 were added to terminated and couple the polymer. (It was calculated that a maximum of 0.021 mmol carbon-bound lithium was present per gram of cement.) Both the control sample and the SnCl4 coupled sample were worked up by evaporating the hexane in a rotoevaporator and finishing in a vacuum oven at 50° C. Molecular weight analysis results by Gel Permeation Chromatography (GPC) are shown in Table 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
67 g
Type
reactant
Reaction Step Five
Name
Quantity
64.7 mmol
Type
reactant
Reaction Step Six
Quantity
50.4 mmol
Type
reactant
Reaction Step Seven
[Compound]
Name
vinyl
Quantity
16 mmol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
1.7 mmol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Li]CCCC.C1(C(C2C=CC=CC=2)=C)C=CC=CC=1.N#N.Cl[Sn](Cl)(Cl)Cl>CCCCCC>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
67 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Six
Name
Quantity
64.7 mmol
Type
reactant
Smiles
[Li]CCCC
Step Seven
Name
Quantity
50.4 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
Step Eight
Name
vinyl
Quantity
16 mmol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Eleven
Name
Quantity
1.7 mmol
Type
reactant
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Cl[Sn](Cl)(Cl)Cl
Step Twelve
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Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 1-gallon stainless steel reactor under a N2 blanket was charged 3.0 lbs
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
All solvents were dried to less than 5 ppm water and oxygen free
CUSTOM
Type
CUSTOM
Details
to proceed for 5 and ⅓ hours at 123-127° F
CUSTOM
Type
CUSTOM
Details
live cement was terminated with isopropanol
ADDITION
Type
ADDITION
Details
were added to the reactor
CUSTOM
Type
CUSTOM
Details
to react for 2.75 hours at 125° F. and a further 16 hours at ˜70° F
Duration
16 h
CUSTOM
Type
CUSTOM
Details
purged
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to terminated
CUSTOM
Type
CUSTOM
Details
by evaporating the hexane in a rotoevaporator
CUSTOM
Type
CUSTOM
Details
finishing in a vacuum oven at 50° C
CUSTOM
Type
CUSTOM
Details
Molecular weight analysis results by Gel Permeation Chromatography (GPC)

Outcomes

Product
Name
Type
Smiles
C=CC=C.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.